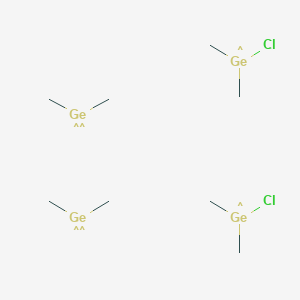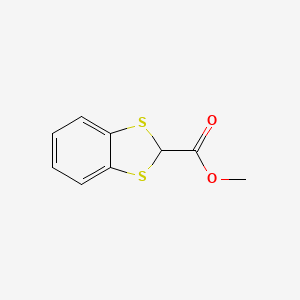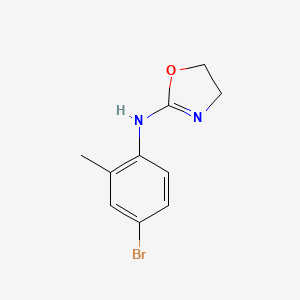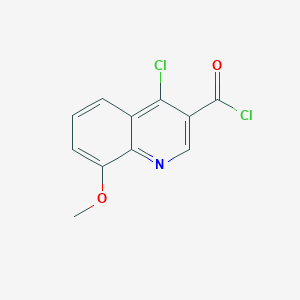![molecular formula C16H8Cl2F6N2 B12556283 (1Z,2Z)-N~1~,N~2~-Bis[4-(trifluoromethyl)phenyl]ethanebis(imidoyl) dichloride CAS No. 189114-79-2](/img/structure/B12556283.png)
(1Z,2Z)-N~1~,N~2~-Bis[4-(trifluoromethyl)phenyl]ethanebis(imidoyl) dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Z,2Z)-N~1~,N~2~-Bis[4-(trifluorometil)fenil]etanobis(imidoyl) dicloruro es un compuesto químico conocido por sus propiedades estructurales únicas y sus posibles aplicaciones en diversos campos. Este compuesto presenta dos grupos trifluorometilfenilo unidos a una estructura de etanobis(imidoyl), lo que lo convierte en un tema de interés en la química sintética y la ciencia de los materiales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (1Z,2Z)-N~1~,N~2~-Bis[4-(trifluorometil)fenil]etanobis(imidoyl) dicloruro normalmente implica la reacción de 4-(trifluorometil)benzaldehído con aminas apropiadas en condiciones controladas. La reacción a menudo se lleva a cabo en presencia de un catalizador y bajo una atmósfera inerte para evitar reacciones secundarias no deseadas. El intermedio resultante se trata entonces con un agente clorante para obtener el producto final .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando reactores de flujo continuo para garantizar una calidad y un rendimiento consistentes. El proceso está optimizado para minimizar los residuos y reducir los costes de producción, lo que lo hace viable para aplicaciones comerciales.
Análisis De Reacciones Químicas
Tipos de reacciones
(1Z,2Z)-N~1~,N~2~-Bis[4-(trifluorometil)fenil]etanobis(imidoyl) dicloruro experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden producir aminas u otras formas reducidas.
Sustitución: Los átomos de halógeno en el compuesto pueden sustituirse por otros grupos funcionales.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y nucleófilos para reacciones de sustitución. Las reacciones se llevan a cabo normalmente a temperaturas y presiones controladas para garantizar una alta selectividad y rendimiento .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos sustituidos con trifluorometilo, mientras que la reducción puede producir aminas sustituidas con trifluorometilo.
Aplicaciones Científicas De Investigación
Química
En química, (1Z,2Z)-N~1~,N~2~-Bis[4-(trifluorometil)fenil]etanobis(imidoyl) dicloruro se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la creación de materiales novedosos con propiedades específicas.
Biología
El compuesto tiene posibles aplicaciones en la investigación biológica, en particular en el estudio de las interacciones enzimáticas y la unión proteína-ligando. Sus grupos trifluorometilo pueden aumentar la afinidad de unión y la selectividad en los sistemas biológicos.
Medicina
En medicina, este compuesto se está explorando por su potencial como intermedio farmacéutico. Su capacidad para sufrir diversas modificaciones químicas lo convierte en un valioso material de partida para el desarrollo de fármacos.
Industria
Industrialmente, (1Z,2Z)-N~1~,N~2~-Bis[4-(trifluorometil)fenil]etanobis(imidoyl) dicloruro se utiliza en la producción de productos químicos especiales y materiales avanzados. Su estabilidad y reactividad lo hacen adecuado para aplicaciones en recubrimientos, adhesivos y materiales electrónicos .
Mecanismo De Acción
El mecanismo de acción de (1Z,2Z)-N~1~,N~2~-Bis[4-(trifluorometil)fenil]etanobis(imidoyl) dicloruro implica su interacción con dianas moleculares específicas. Los grupos trifluorometilo aumentan la capacidad del compuesto para penetrar en las membranas celulares e interactuar con proteínas intracelulares. Esta interacción puede modular la actividad enzimática y afectar a diversas vías bioquímicas .
Comparación Con Compuestos Similares
Compuestos similares
- (1Z,2Z)-N~1~-(2,4-dimetilfenil)-N~2~-(4-metoxifenil)etanobis(imidoyl) dicloruro
- (1Z,2Z)-N~1~-(2,4-Dimetilfenil)-N~2~-(4-metilfenil)etanobis(imidoyl) dicloruro
Singularidad
En comparación con compuestos similares, (1Z,2Z)-N~1~,N~2~-Bis[4-(trifluorometil)fenil]etanobis(imidoyl) dicloruro destaca por sus grupos trifluorometilo, que confieren propiedades químicas y físicas únicas. Estos grupos aumentan la estabilidad, la reactividad y el potencial del compuesto para diversas aplicaciones.
Propiedades
Número CAS |
189114-79-2 |
|---|---|
Fórmula molecular |
C16H8Cl2F6N2 |
Peso molecular |
413.1 g/mol |
Nombre IUPAC |
N,N'-bis[4-(trifluoromethyl)phenyl]ethanediimidoyl dichloride |
InChI |
InChI=1S/C16H8Cl2F6N2/c17-13(25-11-5-1-9(2-6-11)15(19,20)21)14(18)26-12-7-3-10(4-8-12)16(22,23)24/h1-8H |
Clave InChI |
OCRFCPFNDAQBIM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(F)(F)F)N=C(C(=NC2=CC=C(C=C2)C(F)(F)F)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N'-(Ethane-1,2-diyl)bis[2-(aminooxy)acetamide]](/img/structure/B12556205.png)
![4-[(E)-Phenyldiazenyl]-N-(2-sulfanylethyl)benzamide](/img/structure/B12556212.png)

![2-[(E)-(4-Ethoxyphenyl)diazenyl]-2-methyl-1H-indene-1,3(2H)-dione](/img/structure/B12556223.png)

![Methanone, (2,4-difluorophenyl)[4-(2,4-difluorophenyl)-2-thiazolyl]-](/img/structure/B12556238.png)
![1-Chloro-4-[(1,3,4,4-tetrachloro-2-nitrobuta-1,3-dien-1-yl)sulfanyl]benzene](/img/structure/B12556241.png)


![Ethyl 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B12556264.png)
![2-[3,4-Bis(2-methylbutan-2-yl)phenoxy]-N,N-dibutylacetamide](/img/structure/B12556265.png)
![1-Dodecyl-4-[2-(pyridin-4-YL)ethenyl]pyridin-1-ium bromide](/img/structure/B12556273.png)
![3-[2-(1,3-Benzothiazol-2-yl)ethenyl]-6-chloro-4H-1-benzopyran-4-one](/img/structure/B12556286.png)
